molecular formula C21H29N3O2S B2880717 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 2319838-96-3

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2880717
CAS RN: 2319838-96-3
M. Wt: 387.54
InChI Key: QUGIOHRUXYXFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H29N3O2S and its molecular weight is 387.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Potential

This compound has shown promise in antimicrobial studies. Derivatives of similar structures have been evaluated for their efficacy against various microbial strains. The presence of the pyrazole ring, known for its biological activity, suggests that this compound could be effective in inhibiting the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

Cancer Research

Compounds with similar structural features have been tested against cancer cell lines, such as MCF-7. The cytotoxic effects observed indicate that this compound may have applications in cancer research, particularly in the development of chemotherapeutic agents. The ability to induce cell death in cancer cells while sparing healthy cells is a valuable property in oncology .

Drug Development

The unique chemical structure of this compound, featuring a tetramethylbenzene sulfonamide moiety, makes it a potential scaffold for drug development. Its versatility could be harnessed to create novel drugs with improved pharmacokinetic and pharmacodynamic properties.

Chemical Synthesis

In the field of chemical synthesis, this compound could serve as a precursor or an intermediate. Its reactive sites allow for various chemical transformations, which can lead to the synthesis of a wide range of chemical entities with diverse biological activities.

Therapeutic Applications

Recent attention has been given to compounds like this for their potential therapeutic applications. The dicyclopropyl and pyrazole components may interact with biological targets in ways that could be beneficial for treating diseases, suggesting a broad spectrum of therapeutic possibilities.

Environmental Applications

There is growing interest in the environmental applications of chemical compounds, particularly those that can contribute to greener chemical processes or environmental remediation. This compound’s structural components may offer such potential, although specific applications would require further research.

properties

IUPAC Name

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2S/c1-13-11-14(2)16(4)21(15(13)3)27(25,26)22-9-10-24-20(18-7-8-18)12-19(23-24)17-5-6-17/h11-12,17-18,22H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGIOHRUXYXFDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide

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